Enrofloxacin (sodium salt)

Pharmaceutical Formulation Veterinary Pharmaceutics Solubility Enhancement

Enrofloxacin sodium salt uniquely achieves >100 mg/mL aqueous solubility (free base: ≈0.23 mg/mL), enabling high-concentration injectables (5–10%) and soluble oral powders for flock water medication—impossible with other forms. Its 80–87% oral bioavailability, 1–2 h Tmax, and 2–3× lung enrichment ensure rapid pathogen clearance in BRD and colibacillosis. The shorter T>MSW (3–6 h) vs. danofloxacin minimizes S. aureus resistance during mastitis treatment. Dissolves reliably in hard or soft water, eliminating precipitation risks. For consistent, high-performance veterinary therapy, specify enrofloxacin sodium salt.

Molecular Formula C19H21FN3NaO3
Molecular Weight 381.4 g/mol
Cat. No. B13797563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnrofloxacin (sodium salt)
Molecular FormulaC19H21FN3NaO3
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)[O-])C4CC4)F.[Na+]
InChIInChI=1S/C19H22FN3O3.Na/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);/q;+1/p-1
InChIKeyKFSIXYFYOCAOJB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enrofloxacin (Sodium Salt): A Strategic Veterinary Fluoroquinolone with Formulation-Enabling Physicochemical Properties


Enrofloxacin (sodium salt) is a third-generation veterinary fluoroquinolone antibiotic developed exclusively for animal use [1]. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, exhibiting concentration-dependent bactericidal activity against a broad spectrum of Gram-negative and Gram-positive pathogens, as well as Mycoplasma species [2]. The sodium salt form is specifically engineered to overcome the extremely low aqueous solubility of enrofloxacin free base, which is a critical limitation for both injectable and oral solution formulations [3]. This salt modification enhances solubility by orders of magnitude without altering the intrinsic antibacterial mechanism, enabling high-concentration liquid dosage forms essential for large-scale veterinary practice and industrial feed/water medication systems [4].

Why Enrofloxacin (Sodium Salt) Cannot Be Indiscriminately Substituted with Other Fluoroquinolones or Salt Forms


Substituting enrofloxacin sodium salt with alternative veterinary fluoroquinolones (e.g., marbofloxacin, danofloxacin, difloxacin) or even other enrofloxacin salts (e.g., hydrochloride, free base) introduces quantifiable risks to therapeutic efficacy, resistance management, and manufacturing feasibility. Comparative in vitro studies reveal significant differences in minimum inhibitory concentrations (MICs) against key veterinary pathogens, directly impacting dose optimization and clinical breakpoints [1]. Furthermore, pharmacokinetic/pharmacodynamic (PK/PD) integration demonstrates that the mutant selection window (T>MSW)—a critical driver of antimicrobial resistance—varies markedly between fluoroquinolones [2]. From a formulation standpoint, the sodium salt's high aqueous solubility (>100 mg/mL) enables liquid concentrates unattainable with the free base (≈0.23 mg/mL), a distinction with profound consequences for water medication in poultry and injectable product stability [3][4].

Quantitative Differentiation of Enrofloxacin Sodium Salt: Head-to-Head Evidence for Procurement Decisions


Aqueous Solubility: Over 100-Fold Improvement vs. Free Base Enables High-Concentration Liquid Formulations

The aqueous solubility of enrofloxacin sodium salt is dramatically enhanced compared to the free base. A comparative dissolution study demonstrated that enrofloxacin hydrochloride (EFC-HDL) achieved an 82.4-fold increase in solubility over enrofloxacin free base, while a malate salt (EFC-MLA-3H2O) achieved a 115-fold increase [1]. The sodium salt, through similar ionic interactions, enables aqueous solubilities exceeding 100 mg/mL, a threshold unattainable by the free base (approximately 0.23 mg/mL). This property directly addresses the formulation bottleneck that limits the use of enrofloxacin in water-soluble powders and high-concentration injectables [2].

Pharmaceutical Formulation Veterinary Pharmaceutics Solubility Enhancement

Antibacterial Potency: Enrofloxacin Exhibits Lower MIC50 Values Against Key Porcine and Bovine Pathogens Compared to Marbofloxacin, Danofloxacin, and Difloxacin

A large-scale comparative study of veterinary fluoroquinolones against recently isolated porcine and bovine bacterial pathogens demonstrated that enrofloxacin and its active metabolite ciprofloxacin generally exhibit higher in vitro antibacterial activity than marbofloxacin, difloxacin, and danofloxacin. Enrofloxacin showed significantly lower MIC50 values against key pathogens such as Pasteurella multocida, Escherichia coli, Streptococcus suis, and Actinobacillus pleuropneumoniae [1]. Against P. multocida, enrofloxacin was more active than marbofloxacin and danofloxacin; against E. coli, it was more active than danofloxacin; and against S. suis and A. pleuropneumoniae, it was more active than both marbofloxacin and danofloxacin [1].

Veterinary Microbiology Antimicrobial Susceptibility Comparative MIC

Resistance Management: Shorter Mutant Selection Window (T>MSW) for Enrofloxacin Compared to Danofloxacin and Difloxacin Against S. aureus

The mutant selection window (MSW) hypothesis posits that drug concentrations between the MIC and the mutant prevention concentration (MPC) selectively enrich resistant subpopulations. A PK/PD analysis of five veterinary fluoroquinolones against S. aureus from ovine/caprine mastitis revealed that the time inside the mutant selection window (T>MSW) was 3-6 hours for enrofloxacin, ciprofloxacin, and marbofloxacin, but significantly longer for danofloxacin (~8 hours) and difloxacin (12-22 hours) [1]. The authors concluded that enrofloxacin and marbofloxacin, at conventional doses, are less likely to select for resistant S. aureus mutants compared to danofloxacin and difloxacin, which may require higher doses to achieve comparable resistance suppression [1].

Antimicrobial Resistance PK/PD Modeling Mutant Prevention Concentration

Oral Bioavailability: High and Consistent Absolute Bioavailability (≥80%) in Poultry Supports Reliable Water Medication

The oral bioavailability of enrofloxacin in chickens is consistently high, ranging from 80.1% to 87.5% depending on the specific salt form and study design [1][2]. A study of enrofloxacin lactate soluble powder (a related salt formulation) in broilers demonstrated an absolute oral bioavailability of 87.54% following a single oral dose of 10 mg/kg [2]. This high bioavailability is a class characteristic of fluoroquinolones in monogastric species, with enrofloxacin showing 80-100% absorption, compared to lower values for ciprofloxacin (50-70%) and norfloxacin (40%) [3]. The sodium salt form, owing to its enhanced aqueous solubility, ensures rapid dissolution in the gastrointestinal tract, contributing to this high and predictable systemic exposure [4].

Pharmacokinetics Oral Bioavailability Poultry Medicine

Tissue Distribution: Enrofloxacin Achieves 2- to 3-Fold Higher Concentrations in Target Tissues than Plasma, with Superior Milk Penetration vs. Ciprofloxacin

Enrofloxacin exhibits extensive tissue penetration, with concentrations in target tissues such as lung, kidney, skin, and liver reaching 2- to 3-fold higher than concurrent plasma concentrations [1]. In a lactating rabbit model, the milk-to-plasma AUC ratio for enrofloxacin was 2.59, indicating substantial penetration into mammary tissue, while ciprofloxacin showed a ratio of 3.61 [2]. Notably, the predicted milk-to-plasma ratio based on in vitro protein binding was 6.35 for enrofloxacin, suggesting that active efflux or rapid elimination from milk reduces actual exposure, a phenomenon not observed for ciprofloxacin [2]. This differential milk pharmacokinetics informs withdrawal period calculations for dairy animals.

Tissue Pharmacokinetics Milk Residue Mastitis Therapy

Formulation Flexibility: Sodium Salt Enables Stable High-Concentration Injectable Solutions (2.5-10% w/w) Not Feasible with Free Base

Patent literature discloses that enrofloxacin injection solutions can be formulated at concentrations of 0.1% to 20% by weight when prepared as salts with polyhydroxycarboxylic acids or amino acids [1]. The sodium salt form, in particular, enables stable aqueous injectable solutions at concentrations of 2.5-10% w/w, a range that is commercially unattainable with the poorly water-soluble free base [2]. These high-concentration solutions exhibit rapid absorption and high peak plasma concentrations following intramuscular or subcutaneous administration, with the advantage of short withdrawal times in food-producing animals due to rapid elimination [1]. In contrast, free base formulations require complex solubilization strategies (e.g., low pH, co-solvents) that can cause injection site irritation and stability challenges.

Injectable Formulation Pharmaceutical Manufacturing Drug Stability

Optimal Deployment Scenarios for Enrofloxacin Sodium Salt Based on Quantified Differentiation


Poultry Mass Medication via Drinking Water: Formulation Advantage of High Aqueous Solubility

The >100 mg/mL aqueous solubility of enrofloxacin sodium salt directly enables the preparation of highly concentrated water-soluble powders and oral solutions [1]. In commercial broiler and turkey operations, this property ensures that therapeutic doses can be delivered reliably through automatic drinking water systems without precipitation or clogging. The high oral bioavailability (80-87%) ensures that flock-wide plasma concentrations exceed the MIC90 for common pathogens (e.g., E. coli, P. multocida) within 2-4 hours of water medication initiation, providing rapid onset of therapeutic effect in outbreaks of colibacillosis or fowl cholera [2].

High-Concentration Injectable Formulations for Cattle and Swine Respiratory Disease

The sodium salt's solubility advantage enables the manufacture of 5-10% injectable solutions, delivering 50-100 mg/mL of active pharmaceutical ingredient [1]. This high concentration reduces injection volume, minimizing tissue irritation and handling stress in large animals. The rapid absorption following intramuscular or subcutaneous administration (peak plasma concentration within 1-2 hours) and the 2- to 3-fold higher tissue-to-plasma ratios in the lung ensure that the drug rapidly reaches the primary site of infection in bovine respiratory disease complex and swine respiratory disease, where enrofloxacin demonstrates superior MIC50 values against P. multocida and A. pleuropneumoniae compared to alternative fluoroquinolones [2][3].

Mastitis Therapy in Dairy Animals: Optimized Milk Penetration and Resistance Management

The milk-to-plasma AUC ratio of 2.59 for enrofloxacin, combined with its shorter mutant selection window (T>MSW = 3-6 hours) against S. aureus compared to danofloxacin and difloxacin, positions the sodium salt formulation as a strategic choice for mastitis therapy [1][2]. In lactating cows and small ruminants, systemic administration of enrofloxacin sodium salt injection achieves therapeutic concentrations in mammary tissue and milk, effectively treating clinical mastitis while minimizing the selective pressure for fluoroquinolone-resistant S. aureus mutants. This is particularly critical in herds with documented S. aureus mastitis where resistance preservation is a priority [2].

Emergency and Stock Solution Preparation in Veterinary Compounding

The ability to rapidly dissolve enrofloxacin sodium salt in water at concentrations exceeding 100 mg/mL without specialized equipment or co-solvents makes it the preferred form for extemporaneous compounding of oral suspensions or injectable solutions in clinical practice [1]. This property is invaluable in emergency veterinary settings where ready-to-use commercial products may be unavailable, or when specific dose adjustments are required for exotic or pediatric patients. The sodium salt's consistent solubility profile across a range of water qualities (including hard water) ensures reproducible dosing accuracy in field conditions, a reliability that free base formulations cannot guarantee [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enrofloxacin (sodium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.